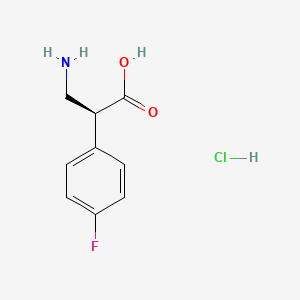

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

説明

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2. It is a white to yellow powder or crystalline substance that is often used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride typically involves the use of specific reagents and controlled reaction conditions. One common method involves the use of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a low temperature and using a solvent such as water or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards .

化学反応の分析

Acid-Base Reactions

As a zwitterionic compound, it undergoes proton transfer reactions:

-

Carboxylic acid deprotonation : Reacts with bases (e.g., NaOH) to form carboxylate salts (pKa ~2.3 for α-carboxylic acid) .

-

Amine protonation : The β-amino group (pKa ~9.8) accepts protons under acidic conditions, forming a positively charged ammonium species .

Example :

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, enabling reactions such as:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aromatic Fluorine Displacement | Strong nucleophiles (e.g., NaOH, 100°C) | Substituted phenyl derivatives | Limited reactivity due to steric hindrance from the β-amino group. |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated derivatives | Meta-directing effect of fluorine observed. |

Oxidation

-

Carboxylic acid stability : Resists oxidation under mild conditions but undergoes decarboxylation at >200°C.

-

Amine oxidation : Reacts with H₂O₂ or KMnO₄ to form nitro or hydroxylamine derivatives.

Reduction

-

Catalytic hydrogenation : Reduces the aromatic ring to cyclohexane derivatives using Pd/C or PtO₂.

Enzymatic Reactions

Lipase PSIM (Burkholderia cepacia) catalyzes the enantioselective hydrolysis of its ester derivatives. Key data from kinetic resolutions :

| Parameter | Value | Conditions |

|---|---|---|

| Enantiomeric excess (ee) | ≥99% | 45°C, iPr₂O, Et₃N |

| Reaction rate (k) | 0.12 min⁻¹ | 30 mg mL⁻¹ enzyme |

| Enantioselectivity (E) | >200 | Optimized pH 7.0 |

Mechanism : The enzyme selectively hydrolyzes the (S)-enantiomer of ethyl 3-amino-3-(4-fluorophenyl)propanoate, leaving the (R)-ester unreacted .

Coupling Reactions

The amino and carboxylic acid groups participate in peptide bond formation:

-

Amide synthesis : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Esterification : Forms methyl/ethyl esters via Fischer esterification (H₂SO₄, reflux) .

Example :

Supramolecular Interactions

The fluorophenyl group engages in non-covalent interactions:

-

Hydrogen bonding : NH₃⁺ and COO⁻ groups form H-bonds with water (solubility: 12 mg/mL at 25°C) .

-

π-π stacking : Fluorophenyl ring interacts with aromatic residues in enzyme active sites (e.g., phenylalanine ammonia-lyase) .

Stability Under Reactive Conditions

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 3-Amino-2-phenylpropanoic acid | Lower electrophilicity | Absence of fluorine’s electron-withdrawing effect |

| (R)-Enantiomer | Opposite enzymatic selectivity | Chirality-dependent enzyme binding |

科学的研究の応用

Based on the search results, here's what is known about the applications of compounds related to "(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride":

(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

- Biological Activity : This compound is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. Its molecular structure features an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with chlorine and fluorine atoms.

- Neurotransmitter Modulation : Research suggests that this compound may interact selectively with neurotransmitter receptors, influencing pathways related to neurotransmission.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.

- Binding Affinity Studies : Interaction studies typically focus on the compound's binding affinity to various receptors or enzymes, employing techniques such as molecular docking and electrophysiology.

Comparative Analysis with Similar Compounds

A comparative analysis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with structurally similar compounds reveals how variations in substituents can affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Potentially different receptor affinity |

| (S)-2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | Bromine instead of chlorine | Different electronic properties |

| (S)-2-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Lacks specific interactions due to substitutions |

| (S)-2-Amino-3-(3-methylphenyl)propanoic acid | Methyl group on phenyl ring | Alters lipophilicity and receptor interaction |

This table illustrates how the unique combination of chlorine and fluorine in (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride may confer distinct properties that enhance its utility in drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride:

- Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar structural features can significantly affect neurotransmitter release and uptake mechanisms, suggesting a potential role for this compound in neurological disorders.

- Enzyme Inhibition Research : Another study highlighted its capacity to inhibit specific enzymes linked to metabolic pathways, indicating further therapeutic applications in metabolic diseases.

3-Amino-2-(4-fluorophenyl)propanoic acid

- 3-Amino-2-(4-fluorophenyl)propanoic acid, also called 2-(4-fluorophenyl)-beta-alanine, can be represented by the SMILES string

C1=CC(=CC=C1C(CN)C(=O)O)F.

3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

Other Related Compounds

作用機序

The mechanism of action of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some compounds similar to (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride include:

- (S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

- (S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific fluorine substitution on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

生物活性

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its significant biological activity, particularly in the modulation of neurotransmitter systems. This compound is structurally related to phenylalanine, suggesting potential roles in various biochemical pathways and therapeutic applications.

Structural Characteristics

- Molecular Formula : C₉H₁₀ClFNO₂

- Molecular Weight : 219.64 g/mol

- Chirality : The compound exists in two enantiomeric forms, with the (S)-enantiomer being biologically active.

The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Its unique structure allows it to interact with biological targets more effectively than non-fluorinated counterparts.

-

Neurotransmitter Modulation :

- The compound acts as a modulator of glutamate receptors, influencing synaptic transmission and plasticity. This modulation is crucial for cognitive functions and could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

-

Enzyme Inhibition :

- It has been studied as an inhibitor of aromatic L-amino acid decarboxylase (AADC) , an enzyme involved in dopamine synthesis. Inhibiting AADC may provide therapeutic benefits for conditions like Parkinson's disease.

- Potential Antitumor Activity :

Biological Assays and Findings

Various bioassays have been employed to assess the biological activity of this compound:

- Neurotransmitter Release Assays : These assays measure the effects of the compound on neurotransmitter release from neuronal cells, indicating its potential role in modulating synaptic activity.

- Receptor Binding Studies : Investigations into its binding affinity to glutamate receptors have shown promising results, suggesting that it could enhance or inhibit receptor activity depending on the context.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective mechanism may be beneficial in neurodegenerative diseases.

- Antitumor Potential :

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-2-(4-fluorophenyl)propanoic acid | Chiral center with a fluorinated phenyl group | Modulates neurotransmitter systems |

| (S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with different fluorine position | Potentially different receptor interactions |

| 2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |

特性

IUPAC Name |

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLJWWIEKJULU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。